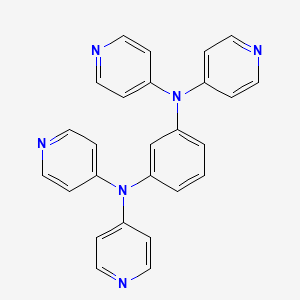![molecular formula C14H10Br2O2 B8244070 Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8244070.png)
Methyl 3',5'-dibromo-[1,1'-biphenyl]-4-carboxylate
Vue d'ensemble
Description
Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two bromine atoms at the 3’ and 5’ positions of the biphenyl structure, with a methyl ester group attached to the 4-carboxylate position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate typically involves the bromination of a biphenyl precursor followed by esterification. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the biphenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
On an industrial scale, the production of Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the ester group may be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted biphenyl derivative, while coupling reactions can produce extended biphenyl systems with various functional groups .
Applications De Recherche Scientifique
Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis or other chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,5-dibromo-4-methylbenzoate
- Methyl 3,5-dibromobenzoate
- 2,2’-Dibromo-1,1’-biphenyl
Uniqueness
Methyl 3’,5’-dibromo-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for selective functionalization and applications in various fields .
Propriétés
IUPAC Name |
methyl 4-(3,5-dibromophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYLMTMPBDXWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


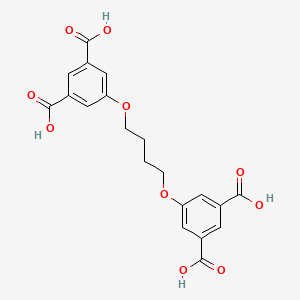
![4-[4-(4-carboxyphenyl)-3-methylphenyl]benzoic acid](/img/structure/B8243989.png)
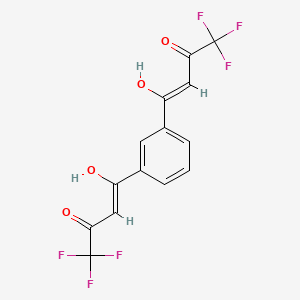
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)
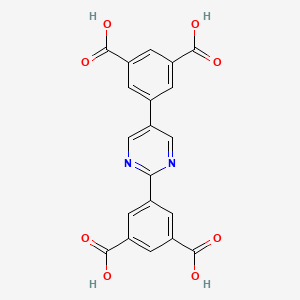
![2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid](/img/structure/B8244015.png)
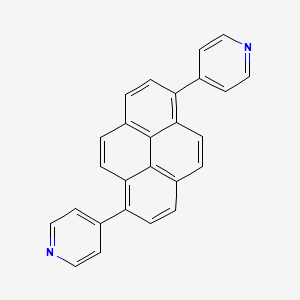
![4-[3-(4-formylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde](/img/structure/B8244031.png)

![5-[4-(3,5-dicarboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244041.png)
